molecular formula C36H40ClN B14510582 Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride CAS No. 62862-53-7

Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride

Cat. No.: B14510582
CAS No.: 62862-53-7
M. Wt: 522.2 g/mol
InChI Key: DQHNIGUHPSUSRL-UHFFFAOYSA-M
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Description

Benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene is a complex organic compound. It is a polymer that incorporates benzenemethanaminium chloride with diethenylbenzene and ethenylbenzene. This compound is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene involves a series of polymerization reactions. The primary monomers, benzenemethanaminium chloride, diethenylbenzene, and ethenylbenzene, undergo free radical polymerization. This process typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The monomers are fed into a reactor where they are polymerized under controlled conditions. The resulting polymer is then purified and processed into the desired form for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in the development of biosensors and bioassays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene involves its interaction with specific molecular targets. The polymer can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the environment in which the polymer is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanaminium chloride: A simpler compound without the polymeric structure.

    Diethenylbenzene: A monomer used in the synthesis of various polymers.

Uniqueness

The uniqueness of benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene lies in its polymeric structure, which imparts distinct physical and chemical properties. This polymer exhibits enhanced stability, reactivity, and versatility compared to its monomeric counterparts, making it valuable in various scientific and industrial applications.

Properties

CAS No.

62862-53-7

Molecular Formula

C36H40ClN

Molecular Weight

522.2 g/mol

IUPAC Name

benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride

InChI

InChI=1S/C18H22N.C10H10.C8H8.ClH/c1-4-17-12-8-9-13-18(17)15-19(2,3)14-16-10-6-5-7-11-16;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h4-13H,1,14-15H2,2-3H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1

InChI Key

DQHNIGUHPSUSRL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-]

Related CAS

62862-53-7

Origin of Product

United States

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